Cas no 1211589-90-0 (4-(Pyrimidin-5-yl)piperidin-4-ol)

4-(Pyrimidin-5-yl)piperidin-4-ol 化学的及び物理的性質
名前と識別子
-
- SCHEMBL13646213
- 4-(pyrimidin-5-yl)piperidin-4-ol
- AKOS012083049
- EN300-3030792
- CS-0353384
- 1211589-90-0
- 4-(Pyrimidin-5-yl)piperidin-4-ol
-
- インチ: 1S/C9H13N3O/c13-9(1-3-10-4-2-9)8-5-11-7-12-6-8/h5-7,10,13H,1-4H2
- InChIKey: GHUWXZBDLABZRJ-UHFFFAOYSA-N
- ほほえんだ: OC1(C2=CN=CN=C2)CCNCC1
計算された属性
- せいみつぶんしりょう: 179.105862047g/mol
- どういたいしつりょう: 179.105862047g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 162
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.8
- トポロジー分子極性表面積: 58Ų
4-(Pyrimidin-5-yl)piperidin-4-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3030792-0.1g |
4-(pyrimidin-5-yl)piperidin-4-ol |
1211589-90-0 | 0.1g |
$470.0 | 2023-06-04 | ||
Enamine | EN300-3030792-0.5g |
4-(pyrimidin-5-yl)piperidin-4-ol |
1211589-90-0 | 0.5g |
$1058.0 | 2023-06-04 | ||
Enamine | EN300-3030792-0.05g |
4-(pyrimidin-5-yl)piperidin-4-ol |
1211589-90-0 | 0.05g |
$315.0 | 2023-06-04 | ||
Enamine | EN300-3030792-0.25g |
4-(pyrimidin-5-yl)piperidin-4-ol |
1211589-90-0 | 0.25g |
$672.0 | 2023-06-04 | ||
Enamine | EN300-3030792-1.0g |
4-(pyrimidin-5-yl)piperidin-4-ol |
1211589-90-0 | 1g |
$1357.0 | 2023-06-04 | ||
Enamine | EN300-3030792-10.0g |
4-(pyrimidin-5-yl)piperidin-4-ol |
1211589-90-0 | 10g |
$5837.0 | 2023-06-04 | ||
Enamine | EN300-3030792-2.5g |
4-(pyrimidin-5-yl)piperidin-4-ol |
1211589-90-0 | 2.5g |
$2660.0 | 2023-06-04 | ||
Enamine | EN300-3030792-5.0g |
4-(pyrimidin-5-yl)piperidin-4-ol |
1211589-90-0 | 5g |
$3935.0 | 2023-06-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1424054-1g |
4-(Pyrimidin-5-yl)piperidin-4-ol |
1211589-90-0 | 98% | 1g |
¥10642.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1424054-2.5g |
4-(Pyrimidin-5-yl)piperidin-4-ol |
1211589-90-0 | 98% | 2.5g |
¥20854.00 | 2024-08-09 |
4-(Pyrimidin-5-yl)piperidin-4-ol 関連文献
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
4-(Pyrimidin-5-yl)piperidin-4-olに関する追加情報
4-(Pyrimidin-5-yl)piperidin-4-ol: A Comprehensive Overview of CAS No. 1211589-90-0
4-(Pyrimidin-5-yl)piperidin-4-ol, with the Chemical Abstracts Service (CAS) number 1211589-90-0, is a significant compound in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a piperidine ring and a pyrimidine moiety. The combination of these functional groups endows the molecule with a range of biological activities, making it a valuable candidate for various therapeutic applications.
The piperidine ring is a six-membered nitrogen-containing heterocycle that is widely found in natural products and synthetic compounds. It is known for its ability to modulate the activity of various receptors and enzymes, making it a common scaffold in drug discovery. The pyrimidine moiety, on the other hand, is a six-membered heterocyclic aromatic ring containing two nitrogen atoms. Pyrimidines are essential components of nucleic acids and are involved in numerous biological processes, including DNA replication and RNA synthesis.
Recent studies have highlighted the potential of 4-(Pyrimidin-5-yl)piperidin-4-ol in the treatment of various diseases. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. In a series of in vitro experiments, 4-(Pyrimidin-5-yl)piperidin-4-ol was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammation. This makes it a promising candidate for the development of new anti-inflammatory drugs.
Furthermore, 4-(Pyrimidin-5-yl)piperidin-4-ol has been investigated for its potential as an antiviral agent. A study published in the Antiviral Research journal demonstrated that this compound can effectively inhibit the replication of several RNA viruses, including influenza and coronavirus. The mechanism of action appears to involve the disruption of viral RNA synthesis, which is crucial for viral replication. These findings suggest that 4-(Pyrimidin-5-yl)piperidin-4-ol could be developed into a broad-spectrum antiviral drug.
In addition to its anti-inflammatory and antiviral properties, 4-(Pyrimidin-5-yl)piperidin-4-ol has also shown promise in neurodegenerative diseases. Research conducted at the University of California, San Francisco, has indicated that this compound can protect neurons from oxidative stress and apoptosis. In animal models of Parkinson's disease, treatment with 4-(Pyrimidin-5-yl)piperidin-4-ol led to significant improvements in motor function and reduced neurodegeneration. These results suggest that 4-(Pyrimidin-5-yl)piperidin-4-ol could be a potential therapeutic agent for neurodegenerative disorders.
The pharmacokinetic properties of 4-(Pyrimidin-5-yl)piperidin-4-ol have also been studied extensively. Preclinical data indicate that this compound has favorable oral bioavailability and a long half-life, which are desirable attributes for a drug candidate. Additionally, it exhibits low toxicity and good safety profiles in animal models, further supporting its potential for clinical development.
In conclusion, 4-(Pyrimidin-5-yl)piperidin-4-ol (CAS No. 1211589-90-0) is a versatile compound with a wide range of biological activities. Its anti-inflammatory, antiviral, and neuroprotective properties make it an attractive candidate for further research and development in the pharmaceutical industry. Ongoing studies are likely to uncover additional therapeutic applications and optimize its use in clinical settings.
1211589-90-0 (4-(Pyrimidin-5-yl)piperidin-4-ol) 関連製品
- 1327448-81-6(N-(1-cyano-1-cyclopropylethyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide)
- 2227673-82-5(rac-2-(1R,3R)-3-amino-2,2-dimethylcyclopropyl-6-fluorophenol)
- 1806626-83-4(Ethyl 2-(3-chloro-2-oxopropyl)-3-fluorobenzoate)
- 2171748-48-2(5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methylbenzoic acid)
- 1784926-43-7(2-(1-ethyl-1H-pyrazol-5-yl)morpholine)
- 2298-36-4(2-(4-aminophenoxy)acetic acid)
- 1186127-15-0(Ethyl 2-(5-Oxazolyl)benzoate)
- 1409095-69-7(3-(octan-2-yloxy)propane-1-sulfonyl chloride)
- 6251-17-8(Propanoic acid, 3-[(carboxymethyl)amino]-3-oxo-)
- 1863901-52-3(Cycloheptanemethanamine, N-(dimethyloxido-λ4-sulfanylidene)-)



